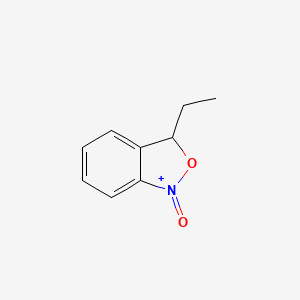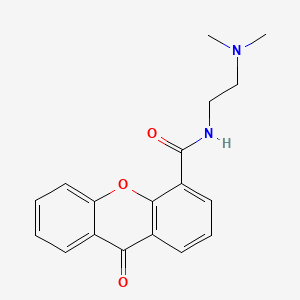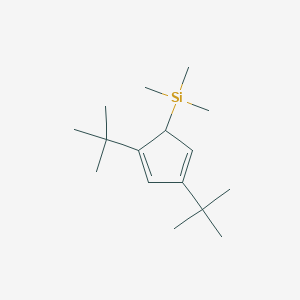![molecular formula C6H6S B14300425 2-Thiabicyclo[3.2.0]hepta-1(5),3-diene CAS No. 111999-57-6](/img/structure/B14300425.png)
2-Thiabicyclo[3.2.0]hepta-1(5),3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Thiabicyclo[320]hepta-1(5),3-diene is a sulfur-containing bicyclic compound characterized by its unique structure, which includes a thiophene ring fused to a cyclopropane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiabicyclo[3.2.0]hepta-1(5),3-diene typically involves the [2 + 2] cycloaddition reaction of 2-butynedinitrile with alkyl-substituted thiophenes in the presence of aluminum chloride as a catalyst . The reaction is carried out in dichloromethane at low temperatures (0°C) to ensure high yields and selectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
2-Thiabicyclo[3.2.0]hepta-1(5),3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: Halogenated or alkylated thiophene derivatives.
Aplicaciones Científicas De Investigación
2-Thiabicyclo[3.2.0]hepta-1(5),3-diene has several applications in scientific research:
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties.
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-Dimethylthiophene
- 2,3,4,5-Tetramethylthiophene
- 3-(1,1-Dimethylethyl)-2,5-dimethylthiophene
- 4,5,6,7-Tetrahydro-1,3-dimethylbenzothiophene
Uniqueness
2-Thiabicyclo[3.2.0]hepta-1(5),3-diene stands out due to its bicyclic structure, which imparts unique reactivity and stability compared to its monocyclic counterparts. This structural feature allows it to participate in a wider range of chemical reactions, making it a versatile compound in synthetic chemistry .
Propiedades
| 111999-57-6 | |
Fórmula molecular |
C6H6S |
Peso molecular |
110.18 g/mol |
Nombre IUPAC |
2-thiabicyclo[3.2.0]hepta-1(5),3-diene |
InChI |
InChI=1S/C6H6S/c1-2-6-5(1)3-4-7-6/h3-4H,1-2H2 |
Clave InChI |
JFJPGLVXPZVMCA-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C1C=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide, N-[3-[3-[4-(2-pyridinyl)-1-piperazinyl]propoxy]phenyl]-](/img/structure/B14300348.png)


![2-Naphthalenesulfonic acid, 6-[[4-(1,1-dimethylethyl)phenyl]amino]-](/img/structure/B14300368.png)

![3-Cyano-1-{[3-(trifluoromethyl)phenyl]methyl}quinolin-1-ium bromide](/img/structure/B14300377.png)

![1-Hydroxybicyclo[3.2.2]nona-3,6,8-trien-2-one](/img/structure/B14300410.png)

